

Preclinical Profile of ENPP3 Inhibitor 1: A Technical Overview

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Compound of Interest

Compound Name: *ENPP3 Inhibitor 1*

Cat. No.: *B15578112*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical research findings for "**ENPP3 Inhibitor 1**," a selective small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). This document details its biochemical activity, effects on cancer cell lines, and the broader context of ENPP3 inhibition as a therapeutic strategy.

Introduction to ENPP3

Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that plays a significant role in the metabolism of extracellular nucleotides, such as ATP, ADP, and AMP.^[1] Its enzymatic activity modulates purinergic signaling pathways that are involved in a variety of physiological and pathological processes, including cell growth, differentiation, and apoptosis.^[2] ENPP3 is often overexpressed in various cancers, contributing to disease progression by altering the tumor microenvironment.^{[1][2]} This overexpression makes ENPP3 a compelling target for therapeutic intervention, particularly in oncology.^{[1][2]}

ENPP3 Inhibitor 1: Biochemical and In Vitro Activity

"**ENPP3 Inhibitor 1**" is a selective inhibitor of the ENPP3 enzyme.^[1]

Chemical Identity:

- Chemical Name: Benzenesulfonic acid, 4-(trifluoromethoxy)-, 4-(benzoylamino)phenyl ester[3]
- CAS Number: 2803505-90-8[1][3]
- Molecular Formula: C₂₀H₁₄F₃NO₅S[3]
- Molecular Weight: 437.39 g/mol [3]

Quantitative Data Summary

The following tables summarize the key quantitative data available for **ENPP3 Inhibitor 1**.

| Parameter | Value | Enzyme | Notes |
|------------------|---------|--------|---|
| IC ₅₀ | 0.15 µM | ENPP3 | Demonstrates potent inhibition of the target enzyme.[1] |
| IC ₅₀ | 41.4 µM | ENPP1 | Indicates high selectivity for ENPP3 over the related ENPP1 isoform.[1] |

Table 1: Biochemical Potency and Selectivity of **ENPP3 Inhibitor 1**

| Cell Line | Cancer Type | Concentration | % Inhibition of Cell Growth |
|-----------|--|---------------|-----------------------------|
| MCF7 | Breast Cancer | 100 µM | 29.6% |
| HeLa | Cervical Cancer | 100 µM | 49.7% |
| HEK293 | Human Embryonic Kidney (non-cancerous) | 100 µM | 8.6% |

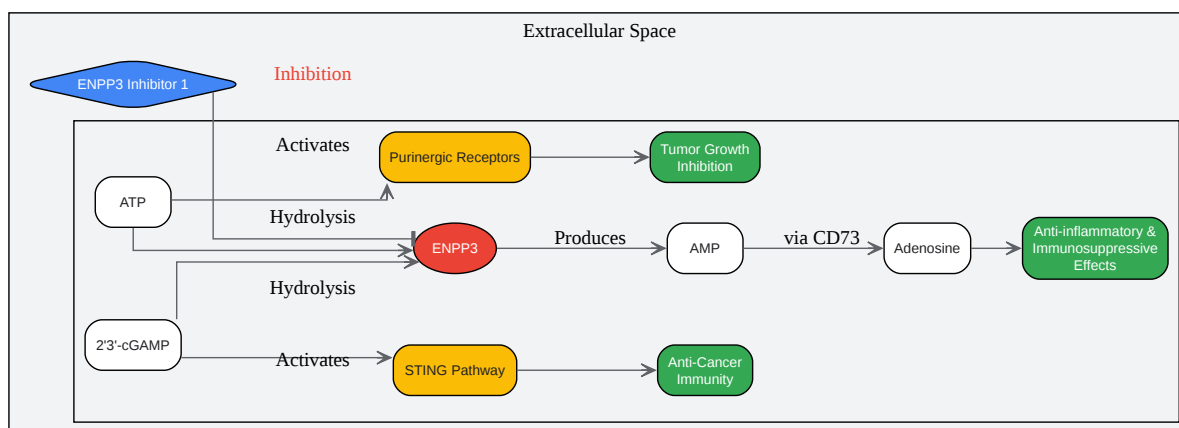
Table 2: In Vitro Anti-Tumor Activity of **ENPP3 Inhibitor 1**[1]

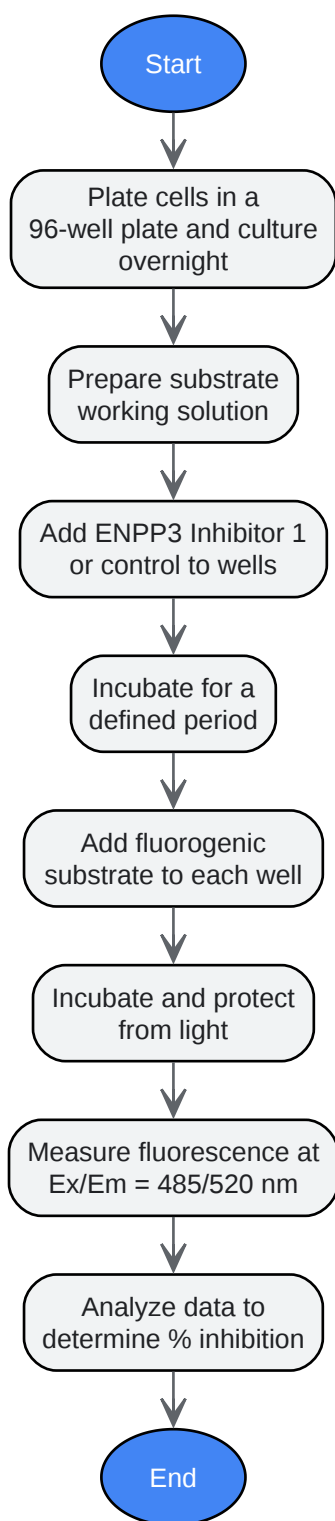
Mechanism of Action and Signaling Pathways

ENPP3 inhibitors exert their effects by blocking the enzymatic activity of ENPP3, which leads to the modulation of extracellular nucleotide concentrations and subsequent downstream signaling.

ENPP3 Signaling Pathway

The diagram below illustrates the role of ENPP3 in extracellular nucleotide metabolism and the impact of its inhibition.





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